molecular formula C6H14N2O2S B1208690 Azepane-1-sulfonamide CAS No. 4108-89-8

Azepane-1-sulfonamide

Cat. No.: B1208690
CAS No.: 4108-89-8
M. Wt: 178.26 g/mol
InChI Key: GOWDFSKVUJAHJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azepane-1-sulfonamide is a seven-membered nitrogen-containing heterocyclic compound with a sulfonamide functional group

Mechanism of Action

Target of Action

Azepane-1-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .

Mode of Action

This compound acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of dihydropteroate synthetase, it prevents PABA from participating in the reaction, thereby inhibiting the production of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts several downstream biochemical pathways. Folic acid is a precursor to tetrahydrofolate, a coenzyme involved in the synthesis of purines and pyrimidines, which are essential components of DNA . Therefore, the action of this compound ultimately leads to the inhibition of DNA synthesis in bacteria .

Pharmacokinetics

They are distributed throughout the body, metabolized mainly by the liver, and excreted by the kidneys . The ADME properties of this compound would likely be similar, impacting its bioavailability and efficacy.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of bacterial growth and proliferation due to the disruption of DNA synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Moreover, exposure to sulfonamides can lead to persistent effects on bacterial structure and induce deformities in certain organisms . These environmental considerations are important when assessing the overall impact of this compound.

Biochemical Analysis

Biochemical Properties

Azepane-1-sulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide . This compound acts as an inhibitor of carbonic anhydrase, thereby affecting the enzyme’s activity and influencing physiological processes such as respiration and acid-base balance . Additionally, this compound has been shown to interact with dihydropteroate synthetase, an enzyme involved in folate biosynthesis, leading to its antibacterial effects .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has demonstrated cytotoxic activity, leading to cell death through apoptosis . This compound influences cell signaling pathways, including the inhibition of the PI3K/Akt pathway, which is crucial for cell survival and proliferation . Furthermore, this compound affects gene expression by modulating the activity of transcription factors such as NF-κB, resulting in altered expression of genes involved in inflammation and immune response . In addition to its effects on cancer cells, this compound has been shown to impact cellular metabolism by inhibiting enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the active site of carbonic anhydrase, forming a stable complex that inhibits the enzyme’s activity . This binding interaction is facilitated by the sulfonamide group, which interacts with the zinc ion present in the enzyme’s active site . Additionally, this compound inhibits dihydropteroate synthetase by mimicking the structure of para-aminobenzoic acid, a substrate for the enzyme . This competitive inhibition prevents the enzyme from catalyzing the synthesis of dihydropteroate, a precursor for folate biosynthesis . Furthermore, this compound has been shown to induce changes in gene expression by modulating the activity of transcription factors, leading to altered cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Prolonged exposure to extreme conditions, such as high temperatures or acidic environments, can lead to the degradation of this compound and a reduction in its efficacy . In in vitro and in vivo studies, long-term exposure to this compound has been associated with sustained inhibition of target enzymes and prolonged effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as antibacterial and anticancer activity, without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . Studies have identified threshold doses beyond which the toxic effects of this compound become pronounced . These findings highlight the importance of optimizing the dosage of this compound to achieve the desired therapeutic effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. One of the primary metabolic pathways for this compound involves its conversion to inactive metabolites through phase I and phase II reactions . In phase I reactions, this compound undergoes oxidation, reduction, or hydrolysis, catalyzed by enzymes such as cytochrome P450 . In phase II reactions, the metabolites are conjugated with glucuronic acid, sulfate, or glutathione, facilitating their excretion from the body . These metabolic pathways play a crucial role in determining the pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is transported across cell membranes through active and passive transport mechanisms . Once inside the cell, this compound can bind to specific proteins, such as albumin, which facilitates its distribution to different tissues . The localization and accumulation of this compound within specific cellular compartments are influenced by factors such as pH, ion gradients, and the presence of binding proteins . These factors collectively determine the bioavailability and efficacy of this compound in different tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . The compound can also be transported to specific organelles, such as the mitochondria, where it exerts its effects on cellular metabolism . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azepane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of azepane with sulfonyl chlorides in the presence of a base. This method typically involves the nucleophilic attack of the amine group on the sulfonyl chloride, resulting in the formation of the sulfonamide bond .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Azepane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Azepane-1-sulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Azepane: A seven-membered nitrogen-containing heterocycle without the sulfonamide group.

    Oxepane: A seven-membered oxygen-containing heterocycle.

    Thiepane: A seven-membered sulfur-containing heterocycle.

    Piperidine: A six-membered nitrogen-containing heterocycle.

Comparison: Azepane-1-sulfonamide is unique due to the presence of both the azepane ring and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its analogs. For instance, the sulfonamide group enhances its ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

azepane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c7-11(9,10)8-5-3-1-2-4-6-8/h1-6H2,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWDFSKVUJAHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194043
Record name Sah 41-178
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4108-89-8
Record name Sah 41-178
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004108898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sah 41-178
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azepane-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
Azepane-1-sulfonamide
Reactant of Route 3
Azepane-1-sulfonamide
Reactant of Route 4
Azepane-1-sulfonamide
Reactant of Route 5
Azepane-1-sulfonamide
Reactant of Route 6
Azepane-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.